![molecular formula C21H27N3O2S B3011425 1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1235040-08-0](/img/structure/B3011425.png)
1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
The compound “1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a methylthio group attached to a benzyl group, a carboxamide group, and a 2-oxo-1,2-dihydropyridine moiety.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 3D structure of the molecule could potentially be determined using computational chemistry techniques or experimental methods such as X-ray crystallography .Scientific Research Applications
- Researchers have investigated the anti-inflammatory potential of this compound. Specifically, a series of novel derivatives were synthesized, including N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .
- Notably, both compounds 8b and 9b displayed excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively) and inhibited albumin denaturation .
- To understand the ligand-receptor interactions, researchers performed molecular docking studies. These studies provided insights into the three-dimensional geometrical view of the ligand binding to its protein receptor .
- The compound’s ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, highlights its potential as an anti-inflammatory agent .
- Inhibition of albumin denaturation is crucial for preventing tissue damage during inflammation. Compounds 8b and 9b demonstrated significant inhibition in this regard .
Anti-Inflammatory Properties
Molecular Docking Studies
COX-1 and COX-2 Inhibition
Albumin Denaturation Inhibition
properties
IUPAC Name |
1-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-23-11-5-7-18(21(23)26)20(25)22-14-16-9-12-24(13-10-16)15-17-6-3-4-8-19(17)27-2/h3-8,11,16H,9-10,12-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSJOOWVBXSGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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